molecular formula C10H11F3N2O B5607196 1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone

1-[4-(dimethylamino)-2-(trifluoromethyl)-3-pyridinyl]ethanone

Cat. No. B5607196
M. Wt: 232.20 g/mol
InChI Key: HCLMZPRIPCJADZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves innovative methodologies, including the Brønsted base-catalyzed Pechmann-type reaction, which has been effectively applied to create 4-trifluoromethyl 2-pyrones and pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, using 2-dimethylamino pyridine (2-DMAP) as a catalyst. This method produces the desired compounds in good to excellent yields, showcasing a practical approach to synthesizing trifluoromethylated pyrones and pyridones (Yan et al., 2018).

Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using various spectroscopic techniques. X-ray diffraction structural analysis has confirmed the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole, highlighting the precision of structural characterization in understanding the molecular geometry and electronic structure of these compounds (Kanishchev et al., 2007).

Chemical Reactions and Properties

Trifluoromethyl compounds exhibit a variety of chemical reactions, including their use in the synthesis of conjugated pyrans through enamination and subsequent conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination. These processes lead to valuable photophysical properties, demonstrating the compounds' potential in the design of novel fluorophores (Obydennov et al., 2022).

Physical Properties Analysis

The physical properties, such as solvatochromism and fluorescence intensity in alcohols, are notable in enamino-substituted 4-pyrones. These compounds exhibit a strong increase in fluorescence intensity in alcohols, alongside a large Stokes shift and good quantum yield, indicating significant potential for applications in materials science (Obydennov et al., 2022).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactivity in various synthesis reactions, such as the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to the production of isoflavones and other heterocyclic compounds. These reactions demonstrate the versatility and reactivity of the dimethylamino and trifluoromethyl groups in synthetic chemistry (Moskvina et al., 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its potential applications in various fields such as pharmaceuticals and agrochemicals, and detailed study of its physical and chemical properties .

properties

IUPAC Name

1-[4-(dimethylamino)-2-(trifluoromethyl)pyridin-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-6(16)8-7(15(2)3)4-5-14-9(8)10(11,12)13/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMZPRIPCJADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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